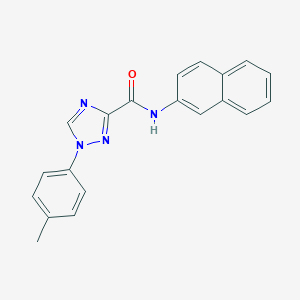![molecular formula C18H15F3N4O B278943 N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives. This compound has attracted the attention of researchers due to its potential applications in various scientific fields.
Wirkmechanismus
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting specific enzymes or proteins in the target cells. For example, some studies have shown that this compound inhibits the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a critical role in cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide depend on the specific application and target cells. In cancer cells, this compound has been shown to induce cell cycle arrest, apoptosis, and autophagy. In fungal cells, this compound has been shown to disrupt the cell wall and inhibit the growth of the fungus. In viral cells, this compound has been shown to inhibit the replication of the virus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide in lab experiments include its high purity, stability, and reproducibility. This compound is also commercially available and relatively affordable. However, the limitations of using this compound in lab experiments include its potential toxicity, limited solubility, and specificity for certain target cells.
Zukünftige Richtungen
There are several future directions for the research and development of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide. Some of the possible directions include:
1. Optimization of the synthesis method to improve the yield and purity of the product.
2. Investigation of the structure-activity relationship of this compound to identify more potent and selective analogs.
3. Development of new formulations and delivery systems to improve the solubility and bioavailability of this compound.
4. Evaluation of the pharmacokinetics and pharmacodynamics of this compound in animal models and clinical trials.
5. Exploration of the potential applications of this compound in other scientific fields such as agriculture, environmental science, and nanotechnology.
Conclusion:
In conclusion, N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a versatile compound that has potential applications in various scientific fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research and development of this compound are warranted to fully explore its potential as a valuable tool in scientific research.
Synthesemethoden
The synthesis of N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde in the presence of acetic acid to form the corresponding Schiff base. The Schiff base is then reacted with methyl isocyanate to form the desired product. The yield of the product can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide has potential applications in various scientific fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has shown promising results as an anticancer agent, antifungal agent, and antiviral agent. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, this compound has been used as a standard reference material for the calibration of analytical instruments.
Eigenschaften
Produktname |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C18H15F3N4O |
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H15F3N4O/c1-12-6-8-14(9-7-12)25-11-22-16(23-25)17(26)24(2)15-5-3-4-13(10-15)18(19,20)21/h3-11H,1-2H3 |
InChI-Schlüssel |
GTWRPIFGQSQLJG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)

![1-(4-chlorophenyl)-N-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278870.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)

